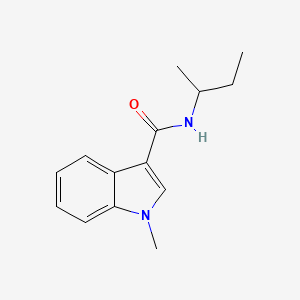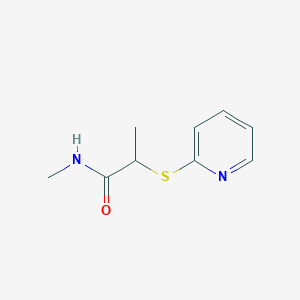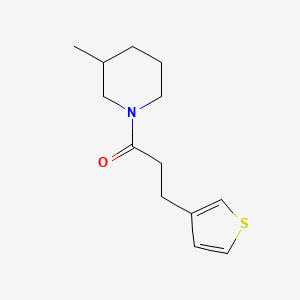
N-butan-2-yl-1-methylindole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-1-methylindole-3-carboxamide, also known as BMICA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective agonist for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in various biological processes.
Wirkmechanismus
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in a wide range of biological processes, including metabolism, cell differentiation, and immune response. Upon binding to ligands such as N-butan-2-yl-1-methylindole-3-carboxamide, the AhR translocates to the nucleus and forms a complex with other proteins, leading to the activation of target genes.
Biochemical and Physiological Effects:
Studies have shown that N-butan-2-yl-1-methylindole-3-carboxamide can induce the expression of various genes involved in xenobiotic metabolism and immune response, suggesting that it may play a role in the detoxification of harmful substances and the regulation of immune function. Additionally, N-butan-2-yl-1-methylindole-3-carboxamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-butan-2-yl-1-methylindole-3-carboxamide in lab experiments is its selectivity for the AhR, which allows for more specific and targeted studies of this transcription factor. However, one limitation of using N-butan-2-yl-1-methylindole-3-carboxamide is that its effects may be influenced by other factors such as cell type and culture conditions, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving N-butan-2-yl-1-methylindole-3-carboxamide. One area of interest is the role of the AhR in cancer biology, as studies have suggested that this transcription factor may play a role in tumor initiation and progression. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory effects of N-butan-2-yl-1-methylindole-3-carboxamide and its potential therapeutic applications in inflammatory diseases. Finally, the development of more potent and selective AhR agonists could lead to new insights into the biological functions of this transcription factor.
Synthesemethoden
N-butan-2-yl-1-methylindole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylindole with butanoyl chloride, followed by the addition of methylamine and subsequent purification steps. The yield of this synthesis method is typically high, making it a viable option for the production of this compound on a larger scale.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-1-methylindole-3-carboxamide has been shown to have potential applications in various fields of scientific research, including toxicology, immunology, and cancer biology. Its ability to selectively activate the AhR makes it a useful tool for studying the effects of this transcription factor on various biological processes.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-10(2)15-14(17)12-9-16(3)13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKJHZWFYPVFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-1-methylindole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515015.png)

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)

![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)
![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)


![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)


